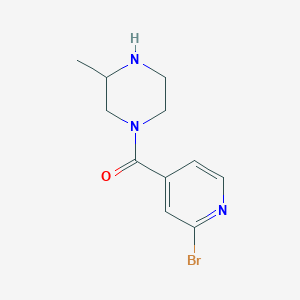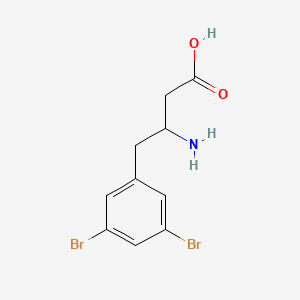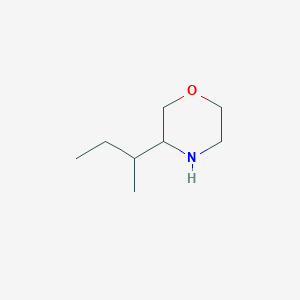![molecular formula C18H15NO2S B12278284 Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)
Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate is a compound that features a quinoline moiety attached to a benzoate ester via a sulfanyl (thioether) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thioether Formation: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol and facilitate nucleophilic substitution.
Esterification: Finally, the benzoate ester is formed by reacting the thioether-substituted quinoline with methyl 4-bromobenzoate under basic conditions, typically using a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
科学的研究の応用
Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving quinoline derivatives, such as enzyme inhibition or receptor binding.
作用機序
The mechanism of action of Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline moiety is known to interact with various biological targets, including DNA and proteins, which can lead to effects such as enzyme inhibition or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate
- Quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate
- Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate
Uniqueness
Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate is unique due to its specific combination of a quinoline moiety with a benzoate ester via a sulfanyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C18H15NO2S |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
methyl 4-(quinolin-8-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C18H15NO2S/c1-21-18(20)15-9-7-13(8-10-15)12-22-16-6-2-4-14-5-3-11-19-17(14)16/h2-11H,12H2,1H3 |
InChIキー |
HRBQCTFHFCJDJN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



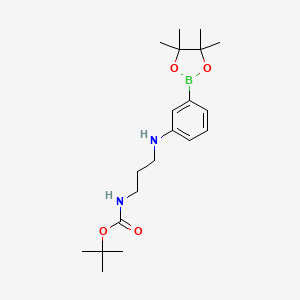

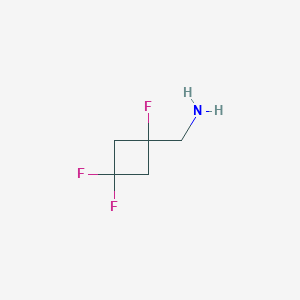
![Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
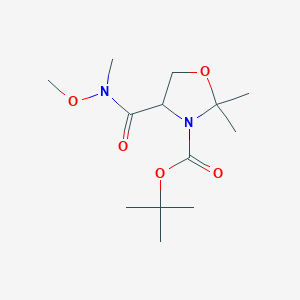
![1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)

